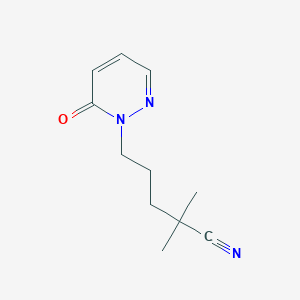
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile, also known as DMOP, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. DMOP is a versatile compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a variety of ways. In
作用机制
The mechanism of action of 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile is not fully understood, but it is believed to interact with biological systems by modulating the activity of certain enzymes and receptors. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of inflammation and neurotransmitter release.
Biochemical and Physiological Effects:
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has a variety of biochemical and physiological effects, including neuroprotective and anti-inflammatory effects. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has been shown to increase the levels of antioxidants in the brain, which can protect against oxidative stress and cell damage. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has also been shown to reduce the levels of pro-inflammatory cytokines, which can contribute to the development of inflammatory conditions.
实验室实验的优点和局限性
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has several advantages for use in lab experiments, including its stability and ease of synthesis. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile is also highly soluble in water, which makes it easy to administer to animals in studies. However, 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has some limitations, including its relatively short half-life and the need for further studies to fully understand its mechanism of action.
未来方向
There are many potential future directions for research on 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile. One area of research is in the development of 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile derivatives that may have improved pharmacological properties. Another area of research is in the investigation of the effects of 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile on other biological systems, such as the immune system. Finally, further studies are needed to fully understand the mechanism of action of 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile is a promising compound that has potential applications in scientific research. Its unique structure and ability to interact with biological systems make it an interesting target for further investigation. While there is still much to be learned about 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile, its potential for use in the treatment of neurodegenerative and inflammatory diseases makes it an exciting area of research for the future.
合成方法
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile can be synthesized using a variety of methods, including the reaction of 2,2-dimethyl-4-hydroxybutyronitrile with 6-chloro-1,2-dihydro-2-oxopyridazine in the presence of a base such as sodium hydride. Alternatively, 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile can be synthesized using a one-pot reaction of 2,2-dimethyl-4-hydroxybutyronitrile, 6-chloro-1,2-dihydro-2-oxopyridazine, and triethylamine in acetonitrile. Both of these methods have been shown to be effective in producing high yields of 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile.
科学研究应用
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions such as arthritis.
属性
IUPAC Name |
2,2-dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,8-11)5-7-13-9(14)4-3-6-12-13/h3-4,6H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNZGYDYBPXQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C(=O)C=CC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)
![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)
![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)


![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)



![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)